molecular formula C21H16ClN3O2 B2403225 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-87-3

4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2403225
CAS No.: 899984-87-3
M. Wt: 377.83
InChI Key: RSMMAABWFWTLQW-UHFFFAOYSA-N
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Description

4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:

  • A chloro substituent at position 7.
  • A pyridin-3-yl group at position 3.
  • A phenol moiety at the para position of the phenyl ring attached to position 2.

Properties

IUPAC Name

4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-5-8-20-17(10-15)19-11-18(13-3-6-16(26)7-4-13)24-25(19)21(27-20)14-2-1-9-23-12-14/h1-10,12,19,21,26H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMMAABWFWTLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H16ClN3O2
Molecular Weight377.83 g/mol
CAS Number899973-62-7
Purity≥ 95%

The biological activity of this compound is largely attributed to its unique structural features, including the chloro group and the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These structural components are believed to interact with various biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival .

Enzymatic Inhibition

The compound exhibits enzymatic inhibitory activity that can be leveraged for therapeutic applications. Research indicates that pyrazolo derivatives can inhibit enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to this compound.

  • Anticancer Activity : A study demonstrated that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of pyrazolo derivatives. Compounds were shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models, suggesting potential for treating inflammatory diseases .
  • Enzyme Inhibition : Investigations revealed that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling pathways. This suggests potential applications in pain management and anti-inflammatory therapies .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Analogous Compounds

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol) Reference
9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Benzo[e]pyrazolo[1,5-c][1,3]oxazine Pyridin-4-yl 4-Fluorophenyl Chloro 375.85 (analog)
9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Benzo[e]pyrazolo[1,5-c][1,3]oxazine Pyridin-4-yl 4-Methylphenyl Chloro 375.856
9-Chloro-2-(furan-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine Benzo[e]pyrazolo[1,5-c][1,3]oxazine Phenyl Furan-2-yl Chloro Not reported
2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol Benzo[e]pyrazolo[1,5-c][1,3]oxazine Phenol 4-Methoxyphenyl Bromo Not reported

Key Observations:

Pyridinyl Positional Isomerism: The target compound has a pyridin-3-yl group at position 5, whereas analogs in and feature pyridin-4-yl . This positional difference may influence electronic properties and binding interactions in biological systems.

Halogen Substitution :

  • Chlorine at position 9 is conserved in the target compound and analogs , but reports a bromo substitution, which may enhance steric bulk and alter metabolic stability .

Aromatic Ring Modifications: The phenol group in the target compound contrasts with 4-fluorophenyl (), 4-methylphenyl (), and furan-2-yl () at position 2. Phenolic moieties often improve solubility and enable hydrogen bonding in drug-receptor interactions .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats with plasma LC-MS/MS monitoring.
  • Toxicokinetics : Measure ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing.
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the phenol group).
    Cross-species comparisons (e.g., rat vs. dog) improve translational predictability .

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